molecular formula C19H16BrN3O5 B10879177 Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate

Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate

Cat. No.: B10879177
M. Wt: 446.3 g/mol
InChI Key: KNOYRTUSNJNOLH-UHFFFAOYSA-N
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Description

METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features a bromophenyl group, an imidazolidinyl ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:

    Formation of the Imidazolidinyl Ring: This step often involves the reaction of a bromophenyl derivative with a suitable imidazolidinone precursor under controlled conditions.

    Acetylation: The imidazolidinyl intermediate is then acetylated using acetic anhydride or a similar reagent.

    Coupling with Benzoate: The final step involves coupling the acetylated imidazolidinyl compound with methyl 4-aminobenzoate under conditions that promote ester formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways by inhibiting key enzymes or binding to receptor sites, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-({2-[3-(4-BROMOPHENYL)-2,4-DIOXO-1-IMIDAZOLIDINYL]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinyl ring and bromophenyl group make it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C19H16BrN3O5

Molecular Weight

446.3 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16BrN3O5/c1-28-18(26)12-2-6-14(7-3-12)21-16(24)10-22-11-17(25)23(19(22)27)15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

KNOYRTUSNJNOLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(=O)N(C2=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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